molecular formula C17H17NO4 B11696962 Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11696962
M. Wt: 299.32 g/mol
InChI Key: PVHFYHNHOTXYKZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C17H17NO4. It is a derivative of benzoic acid and is characterized by the presence of a methyl group, a phenoxy group, and an acetylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
  • Methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both methyl and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-12-4-3-5-15(10-12)22-11-16(19)18-14-8-6-13(7-9-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

PVHFYHNHOTXYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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